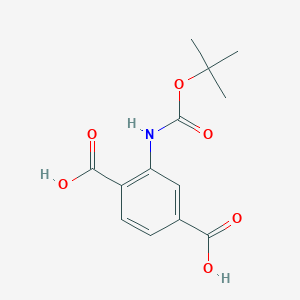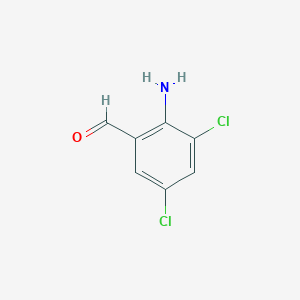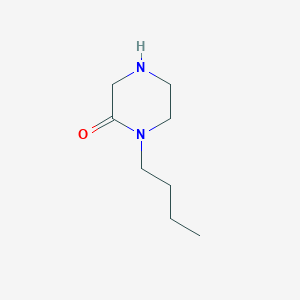
Acide Boc-2-aminobenzène-1,4-dicarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Boc-2-aminobenzene-1,4-dicarboxylic acid is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
Target of Action
Boc-2-aminobenzene-1,4-dicarboxylic acid is a specialty product used in proteomics research . .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various structures, such as lanthanum-based metal–organic frameworks (mofs) with the linkers of benzene-1,4-dicarboxylic acid .
Result of Action
Boc-2-aminobenzene-1,4-dicarboxylic acid has been used in the synthesis of structures with various properties. For instance, it has been used in the creation of blue-emitting derivatives and in the synthesis of a catalyst for the selective synthesis of jasminaldehyde .
Analyse Biochimique
Biochemical Properties
Boc-2-aminobenzene-1,4-dicarboxylic acid plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins involved in these processes. For instance, it can be used to synthesize coordination polymers and metal-organic frameworks, which are essential in catalysis and material science . The interactions of Boc-2-aminobenzene-1,4-dicarboxylic acid with these biomolecules are primarily based on its ability to form stable complexes and facilitate specific biochemical reactions .
Cellular Effects
Boc-2-aminobenzene-1,4-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of coordination polymers, which can alter cellular functions by modifying the local environment of cells . Additionally, Boc-2-aminobenzene-1,4-dicarboxylic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Boc-2-aminobenzene-1,4-dicarboxylic acid involves its ability to bind to specific biomolecules and modulate their activity . This compound can inhibit or activate enzymes by forming stable complexes with them, thereby altering their catalytic properties . Additionally, Boc-2-aminobenzene-1,4-dicarboxylic acid can influence gene expression by binding to DNA or RNA and affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-2-aminobenzene-1,4-dicarboxylic acid can change over time due to its stability and degradation properties . This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that Boc-2-aminobenzene-1,4-dicarboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Boc-2-aminobenzene-1,4-dicarboxylic acid vary with different dosages in animal models . At lower doses, it can facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, Boc-2-aminobenzene-1,4-dicarboxylic acid can exhibit toxic effects, including cellular toxicity and adverse impacts on organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Boc-2-aminobenzene-1,4-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes . This compound is also involved in the synthesis of coordination polymers, which can impact metabolic processes by influencing the availability of essential biomolecules .
Transport and Distribution
Within cells and tissues, Boc-2-aminobenzene-1,4-dicarboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments . The transport and distribution of Boc-2-aminobenzene-1,4-dicarboxylic acid are crucial for its biochemical activity, as they determine its availability and concentration at the site of action .
Subcellular Localization
Boc-2-aminobenzene-1,4-dicarboxylic acid exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . The subcellular localization of Boc-2-aminobenzene-1,4-dicarboxylic acid is essential for its role in biochemical reactions, as it ensures that the compound is present where it is needed most .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-2-aminobenzene-1,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the protection of the amino group of 2-aminobenzene-1,4-dicarboxylic acid with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for Boc-2-aminobenzene-1,4-dicarboxylic acid are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-2-aminobenzene-1,4-dicarboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides and other amide-containing compounds, depending on the specific reactants used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzene-1,4-dicarboxylic acid: This compound lacks the Boc protecting group and is more reactive in certain chemical reactions.
N-Boc-2-aminobenzene-1,4-dicarboxylic acid: Similar to Boc-2-aminobenzene-1,4-dicarboxylic acid but with different substituents.
Uniqueness
Boc-2-aminobenzene-1,4-dicarboxylic acid is unique due to its Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is essential .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]terephthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-6-7(10(15)16)4-5-8(9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUUSIJRIKGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)









